molecular formula C7H4BrF4NO2 B13437030 2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol

2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol

Katalognummer: B13437030
Molekulargewicht: 290.01 g/mol
InChI-Schlüssel: GGNZMQWAPBYUFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of amino, bromo, fluoro, and trifluoromethoxy groups attached to a phenolic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while reduction of the nitro group can produce amines.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various chemical interactions, such as hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-4-bromo-6-fluorophenol: Similar structure but lacks the trifluoromethoxy group.

    4-Bromo-3-fluorophenol: Similar structure but lacks the amino and trifluoromethoxy groups.

    2-Amino-4-bromo-6-(trifluoromethoxy)phenol: Similar structure but lacks the fluoro group.

Uniqueness

The uniqueness of 2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol lies in the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethoxy group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C7H4BrF4NO2

Molekulargewicht

290.01 g/mol

IUPAC-Name

2-amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H4BrF4NO2/c8-2-1-3(9)6(4(13)5(2)14)15-7(10,11)12/h1,14H,13H2

InChI-Schlüssel

GGNZMQWAPBYUFU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1Br)O)N)OC(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.